molecular formula C23H13Cl4N3O4 B2630397 (Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide CAS No. 522657-47-2

(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide

Cat. No.: B2630397
CAS No.: 522657-47-2
M. Wt: 537.17
InChI Key: WLVRLLXRXAGLOH-UHFFFAOYSA-N
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Description

This compound is a structurally complex enamide derivative featuring a 4-chloro-2-nitrophenyl group, a cyano-substituted propenamide backbone, and a 3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl substituent. The molecule’s bulkiness and lipophilicity are critical determinants of its physicochemical and biological behavior.

Properties

IUPAC Name

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl4N3O4/c24-16-5-6-20(21(10-16)30(32)33)29-23(31)15(11-28)7-13-8-18(26)22(19(27)9-13)34-12-14-3-1-2-4-17(14)25/h1-10H,12H2,(H,29,31)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVRLLXRXAGLOH-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=C(C#N)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes may include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Halogenation: Incorporation of chlorine atoms.

    Coupling Reactions: Formation of the enamide linkage through coupling of cyano and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of chloro and nitro groups on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In industry, this compound can be used in the production of specialty chemicals, including dyes, agrochemicals, and pharmaceuticals. Its unique structure makes it suitable for various applications requiring specific chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide involves its interaction with molecular targets through its functional groups. The nitro and chloro groups can participate in various chemical interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can modulate the activity of biological targets, leading to specific effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Differences

The primary comparator is N-(4-chloro-2-nitrophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide (Y511-8801) . Key structural variations include:

  • Substituent on the phenyl ring :
    • Target compound : 3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl (bulky, chlorinated, lipophilic).
    • Y511-8801 : 2,5-dimethoxyphenyl (smaller, electron-donating methoxy groups).
  • Electron effects : Chloro groups (electron-withdrawing) vs. methoxy groups (electron-donating).

Physicochemical Properties

Property Target Compound Y511-8801
Molecular Formula C₃₃H₁₉Cl₄N₃O₄ C₁₈H₁₄ClN₃O₅
Molecular Weight 529.7 g/mol (calculated) 387.78 g/mol
logP ~5.8 (predicted) 4.219
logSw ~-5.5 (predicted) -4.733
Hydrogen Bond Acceptors 5 (nitro O×2, amide O, benzyloxy O, cyano N) 9 (nitro O×2, methoxy O×2, amide O, cyano N, others)
Hydrogen Bond Donors 1 (amide NH) 1 (amide NH)
Polar Surface Area ~85 Ų (estimated) 87.94 Ų
Key Observations:
  • Lipophilicity : The target compound’s higher logP (~5.8 vs. 4.219) reflects enhanced membrane permeability but reduced aqueous solubility.
  • Solubility : Predicted logSw (-5.5 vs. -4.733) indicates poorer solubility, likely due to increased halogenation and bulkiness.
  • Hydrogen Bonding : Fewer acceptors (5 vs. 9) may reduce polar interactions with biological targets but improve bioavailability.

Crystallographic and Supramolecular Behavior

  • SHELX-based refinements (e.g., SHELXL, SHELXS) could elucidate differences in unit cell parameters and space groups .
  • Hydrogen Bonding Networks : Y511-8801’s methoxy groups participate in C–H···O interactions, while the target’s chloro substituents lack H-bonding capacity. This alters supramolecular assembly, as per graph-set analysis (e.g., Etter’s rules) .

Biological Activity

(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide, a compound belonging to the class of substituted phenylpropene derivatives, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

 Z N 4 Chloro 2 nitrophenyl 2 cyano 3 3 5 dichloro 4 2 chlorophenyl methoxy phenyl prop 2 enamide\text{ Z N 4 Chloro 2 nitrophenyl 2 cyano 3 3 5 dichloro 4 2 chlorophenyl methoxy phenyl prop 2 enamide}

This compound features multiple functional groups that contribute to its biological activity, including:

  • Chloro and nitro substituents : These groups often enhance lipophilicity and can influence the interaction with biological targets.
  • Cyano group : Known for its ability to participate in various chemical reactions and potentially enhance reactivity towards biological molecules.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the phenylpropene backbone have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Research indicates that such compounds can trigger apoptosis in cancer cells by activating intrinsic pathways, leading to mitochondrial dysfunction and caspase activation.
    CompoundIC50 (μM)Mechanism
    Compound A15.6Apoptosis induction
    Compound B22.3Cell cycle arrest
  • Inhibition of Metastasis : Certain analogs have demonstrated the ability to inhibit cancer cell migration and invasion, which is critical in preventing metastasis.

Anti-inflammatory Effects

Compounds similar to this compound have also been evaluated for their anti-inflammatory properties:

  • COX Inhibition : Inhibitory effects on cyclooxygenase (COX) enzymes have been documented, suggesting potential use in treating inflammatory diseases.
    CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
    Compound X19.45 ± 0.0742.1 ± 0.30
    Compound Y26.04 ± 0.3631.4 ± 0.12

The biological activity of this compound is likely mediated through several pathways:

  • Enzyme Inhibition : The presence of electron-withdrawing groups enhances the ability of the compound to interact with enzyme active sites.
  • Receptor Modulation : Potential interactions with cellular receptors involved in apoptosis and inflammation pathways have been suggested.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a closely related compound in vitro against various cancer cell lines (e.g., breast, lung). The results demonstrated a dose-dependent response with significant inhibition observed at concentrations above 10 μM.

Study 2: Anti-inflammatory Activity

In vivo studies using animal models of inflammation revealed that treatment with the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential therapeutic role in inflammatory diseases.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing (Z)-N-(4-Chloro-2-nitrophenyl)-...enamide?

The synthesis involves multi-step reactions, including substitution, reduction, and condensation. Critical steps include:

  • Substitution reactions under alkaline conditions to introduce aryl ether linkages (e.g., replacing halogens with alkoxy groups) .
  • Reductive amination using iron powder in acidic media to convert nitro groups to amines .
  • Condensation reactions with cyanoacetic acid derivatives under controlled pH and temperature (e.g., ethanol or DMSO as solvents at 60–80°C) . Analytical validation (HPLC, NMR) ensures intermediate purity before proceeding to subsequent steps .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., nitrophenyl, chlorophenyl groups) and confirms stereochemistry (Z/E configuration) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95%) using reverse-phase columns with UV detection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is X-ray crystallography employed to resolve the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines the structure, identifying bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For Z-configuration confirmation, anisotropic displacement parameters and electron density maps are critical .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for improved yield and stereoselectivity?

Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example:

  • Flow chemistry enables precise control of residence time and temperature, reducing side reactions .
  • Statistical modeling (e.g., response surface methodology) identifies optimal conditions for stereochemical control .

Q. What computational strategies predict electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMSO’s role in stabilizing intermediates) .
  • Docking studies : Assess potential binding interactions with biological targets (e.g., enzymes) via hydrogen-bonding motifs .

Q. How do intermolecular interactions influence crystallization and stability?

  • Graph set analysis (Etter’s rules) classifies hydrogen-bonding networks (e.g., R₂²(8) motifs) in the crystal lattice .
  • Hirshfeld surface analysis quantifies contact contributions (e.g., Cl⋯Cl, C-H⋯O interactions) to lattice energy .

Q. How can contradictory spectral or crystallographic data be resolved?

  • Cross-validation : Compare NMR data with SCXRD results to confirm stereochemistry .
  • Dynamic NMR : Resolves conformational equilibria in solution (e.g., rotamers affecting cyano group orientation) .
  • Twinned crystal refinement : SHELXL’s TWIN command models overlapping diffraction patterns in challenging datasets .

Q. What mechanistic insights explain substituent effects on reactivity (e.g., chloro vs. methoxy groups)?

  • Hammett plots correlate substituent σ values with reaction rates (e.g., electron-withdrawing -NO₂ accelerates nucleophilic substitutions) .
  • Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C-Cl bond cleavage in reduction steps) .

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